1-Boc-6-Methyl-3-formylindole
Overview
Description
“1-Boc-6-Methyl-3-formylindole” is a chemical compound with the CAS Number: 914348-95-1 . Its IUPAC name is tert-butyl 3-formyl-6-methyl-1H-indole-1-carboxylate . The molecular weight of this compound is 259.3 .
Molecular Structure Analysis
The molecular formula of “1-Boc-6-Methyl-3-formylindole” is C15H17NO3 . The InChI Code is 1S/C15H17NO3/c1-10-5-6-12-11 (9-17)8-16 (13 (12)7-10)14 (18)19-15 (2,3)4/h5-9H,1-4H3 .
Physical And Chemical Properties Analysis
The compound “1-Boc-6-Methyl-3-formylindole” has a molecular weight of 259.3 . It should be stored in a refrigerated environment .
Scientific Research Applications
Tubulin Polymerization Inhibition and Anticancer Properties
Research on methoxy-substituted 3-formyl-2-phenylindoles, closely related to 1-Boc-6-Methyl-3-formylindole, has shown significant inhibition of tubulin polymerization, a mechanism important for anticancer activity. These compounds demonstrated varying degrees of cytostatic activity in human breast cancer cells and disrupted microtubule assembly, indicating their potential as cytostatic agents through the inhibition of tubulin polymerization (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Catalytic Synthesis of Bioactive Compounds
The modular catalytic synthesis of 3-amino-3-aryl-2-oxindoles using isatin-derived N-Boc-protected ketimines demonstrates the versatility of similar structures in synthesizing biologically active compounds. This synthesis approach highlights the potential of using 1-Boc-6-Methyl-3-formylindole in developing new pharmaceutical agents with low catalyst loading and good functional-group compatibility (Marques & Burke, 2016).
Anti-HIV Activity
A study on N-arylsulfonyl-3-formylindoles, which include derivatives of the target compound, exhibited significant anti-HIV-1 activity. Specific modifications to the indole structure, such as adding a methyl group at the C-6 position and a nitro group on the arylsulfonyl ring, resulted in compounds with low cytotoxicity and promising antiviral activity (Che, Tian, Liu, Hu, & Chen, 2018).
Synthesis of Photochromic Dyes
Derivatives of 3-methylindole, such as 2-formyl(acetyl)-3-methylindole, are important intermediates for the synthesis of fulgide photochromic dyes. The methodologies developed for these derivatives could potentially be applied to 1-Boc-6-Methyl-3-formylindole, indicating its use in synthesizing materials with photochromic properties (Zhang Yan, 2012).
Visualization of Actively Respiring Bacteria
While not directly related to 1-Boc-6-Methyl-3-formylindole, studies employing 3-formylindole derivatives for the direct visualization of respiring bacteria highlight the broader application potential of indole derivatives in microbiological research (Rodriguez, Phipps, Ishiguro, & Ridgway, 1992).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-formyl-6-methylindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10-5-6-12-11(9-17)8-16(13(12)7-10)14(18)19-15(2,3)4/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUFPIBMLHSVAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2C(=O)OC(C)(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654309 | |
Record name | tert-Butyl 3-formyl-6-methyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-6-Methyl-3-formylindole | |
CAS RN |
914348-95-1 | |
Record name | tert-Butyl 3-formyl-6-methyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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